![molecular formula C16H15FN4 B3363143 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 1016891-05-6](/img/structure/B3363143.png)
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile
Overview
Description
“6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1016891-05-6 . It has a molecular weight of 282.32 and its IUPAC name is 6-[4-(4-fluorophenyl)-1-piperazinyl]nicotinonitrile . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15FN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2 . This code provides a specific description of the molecule’s structure, including the positions of the fluorophenyl and piperazinyl groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Arylcycloalkylamines and Arylpiperazines
Receptor Binding Potency and Selectivity : Arylcycloalkylamines, including phenylpiperidines and piperazines, are noted for their pharmacophoric groups that are significant in several antipsychotic agents. A study has highlighted that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors, suggesting their potential in designing more effective antipsychotic medications (Sikazwe et al., 2009).
Therapeutic Applications of Piperazine Derivatives : Piperazine, a six-membered nitrogen-containing heterocycle, has been recognized for its significant role in the rational design of drugs. It finds its application across a diverse therapeutic range, such as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. Modification of the piperazine nucleus can lead to molecules with distinct medicinal potential, underscoring its versatility in drug discovery (Rathi et al., 2016).
Anti-mycobacterial Activity : Piperazine and its analogues have been investigated for their anti-mycobacterial properties, especially against Mycobacterium tuberculosis. The structural incorporation of piperazine has yielded molecules with potent activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis, highlighting its importance in developing novel anti-TB agents (Girase et al., 2020).
properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXYKZNNQVWEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363060.png)
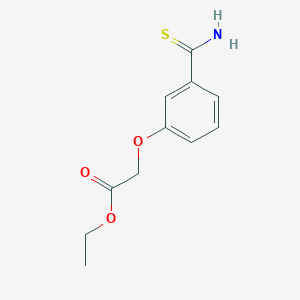
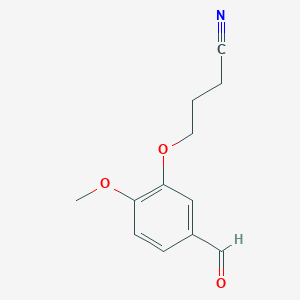
![2-chloro-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B3363081.png)
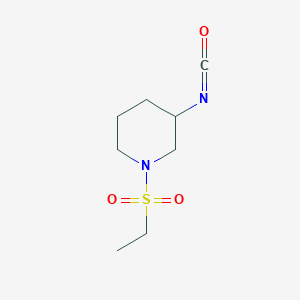

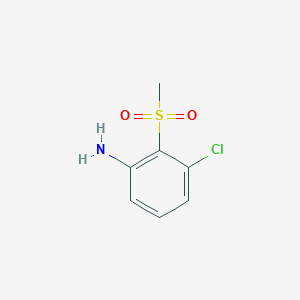

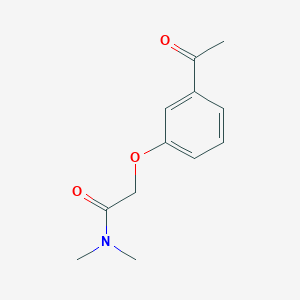
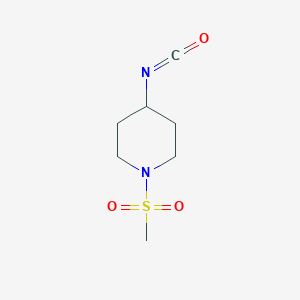

![4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3363146.png)
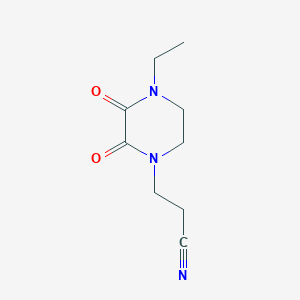
![4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363155.png)